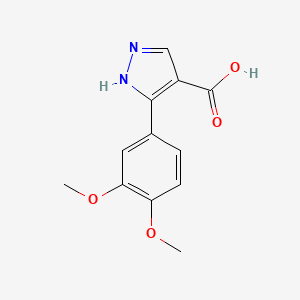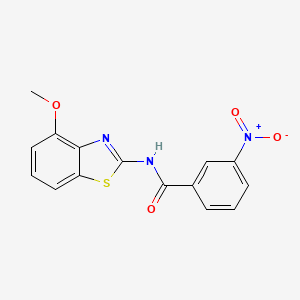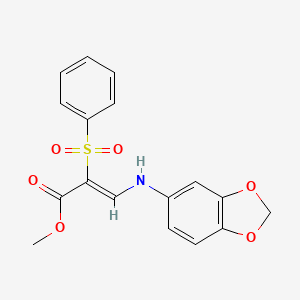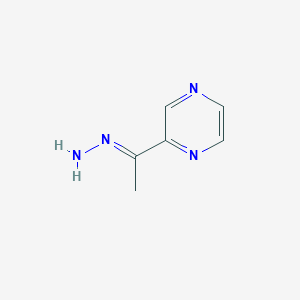![molecular formula C21H26N6O2S B2430240 1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034419-14-0](/img/structure/B2430240.png)
1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, a class of heterocyclic compounds . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind with a variety of enzymes and receptors in the biological system .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . For example, the molecular structure of some compounds was completely characterized via 1H NMR, 13C NMR, HRMS, and IR spectroscopic data .Chemical Reactions Analysis
Triazole compounds are known for their ability to undergo a variety of chemical reactions . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Wissenschaftliche Forschungsanwendungen
- Research indicates that triazolothiadiazines possess promising anticancer potential. These compounds may inhibit tumor growth by interfering with cell division, inducing apoptosis, or targeting specific cancer-related proteins .
- Triazolothiadiazines exhibit antimicrobial effects against bacteria, fungi, and other pathogens. They may serve as novel agents in the fight against infectious diseases .
- These compounds have anti-inflammatory properties, which could be valuable in managing inflammatory conditions such as arthritis, asthma, and autoimmune diseases .
- Triazolothiadiazines may act as antioxidants, protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases .
- Various enzymes are targeted by triazolothiadiazines. These include carbonic anhydrase inhibitors (relevant in treating glaucoma), cholinesterase inhibitors (important for Alzheimer’s disease), alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors (relevant in breast cancer treatment) .
- Some triazolothiadiazines exhibit antiviral activity. Researchers are exploring their effectiveness against specific viruses, including HIV, influenza, and herpes .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Effects
Antioxidant Properties
Enzyme Inhibition
Antiviral Potential
In addition to these applications, in silico pharmacokinetic and molecular modeling studies have been conducted to understand the compound’s behavior and interactions within biological systems . Researchers hope that this knowledge will aid in designing new target-oriented drugs for multifunctional diseases.
Wirkmechanismus
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to interact with dna . They intercalate into the DNA structure, which can disrupt the normal function of the DNA and lead to cell death .
Mode of Action
The compound likely interacts with its targets through a process known as intercalation. Intercalation is when a molecule inserts itself between the base pairs in the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being correctly read and transcribed, which can lead to cell death .
Biochemical Pathways
For example, one study found that a derivative of [1,2,4]triazolo[4,3-a]quinoxaline upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulated the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Pharmacokinetics
In silico admet profiles of similar compounds have been studied . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound, although further experimental validation would be required.
Result of Action
The result of the compound’s action is likely to be cell death, particularly in cancer cells. This is due to the disruption of normal DNA function and the induction of apoptosis . The compound’s potential as an anticancer agent is supported by studies on similar compounds, which have shown promising antiproliferative activities against various cancer cell lines .
Zukünftige Richtungen
The future directions in the research of similar compounds often involve the design and synthesis of new derivatives with enhanced biological activities . For instance, it was decided to synthesize and study the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Eigenschaften
IUPAC Name |
1-(cyanomethylsulfanyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-13(2)7-9-26-19(29)16-6-5-15(18(28)23-12-14(3)4)11-17(16)27-20(26)24-25-21(27)30-10-8-22/h5-6,11,13-14H,7,9-10,12H2,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFQNHDWZFDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)

![Spiro[3.5]nonan-9-one](/img/structure/B2430165.png)

![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)




![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2430178.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)